N-{2-[2-(Sec-butyl)phenoxy]butyl}-4-ethoxyaniline
Description
N-{2-[2-(Sec-butyl)phenoxy]butyl}-4-ethoxyaniline is a synthetic aromatic amine derivative characterized by a phenoxybutyl backbone substituted with a sec-butyl group and a 4-ethoxy aniline moiety. The ethoxy group (–OCH₂CH₃) at the para position of the aniline ring and the branched sec-butylphenoxy chain likely influence its physicochemical and biological properties, making it a candidate for applications in organic synthesis or pharmaceutical intermediates .
Properties
IUPAC Name |
N-[2-(2-butan-2-ylphenoxy)butyl]-4-ethoxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31NO2/c1-5-17(4)21-10-8-9-11-22(21)25-19(6-2)16-23-18-12-14-20(15-13-18)24-7-3/h8-15,17,19,23H,5-7,16H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNUPFAUTABSNGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=CC=C1OC(CC)CNC2=CC=C(C=C2)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[2-(Sec-butyl)phenoxy]butyl}-4-ethoxyaniline typically involves a multi-step process:
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Formation of the Phenoxy Intermediate: : The initial step involves the reaction of 2-sec-butylphenol with a suitable alkylating agent to form 2-(sec-butyl)phenoxybutane. This reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF).
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Coupling with Ethoxyaniline: : The phenoxy intermediate is then reacted with 4-ethoxyaniline. This step often requires a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.
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Purification: : The final product is purified using techniques such as recrystallization or column chromatography to obtain this compound in high purity.
Industrial Production Methods
While the compound is primarily synthesized for research purposes, industrial production would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification processes.
Chemical Reactions Analysis
Types of Reactions
N-{2-[2-(Sec-butyl)phenoxy]butyl}-4-ethoxyaniline can undergo various chemical reactions, including:
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Oxidation: : The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.
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Reduction: : Reduction reactions can be performed using agents like lithium aluminum hydride (LiAlH({4})) or sodium borohydride (NaBH({4})), which can reduce the nitro or carbonyl groups if present.
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Substitution: : The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation, using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nitration using concentrated nitric acid and sulfuric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines or alcohols.
Scientific Research Applications
N-{2-[2-(Sec-butyl)phenoxy]butyl}-4-ethoxyaniline has several applications in scientific research:
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Chemistry: : It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
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Biochemistry: : The compound is used in the study of enzyme interactions and protein binding due to its ability to interact with various biological molecules.
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Medicine: : Research into its potential therapeutic applications is ongoing, particularly in the development of new pharmaceuticals.
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Industry: : It may be used in the development of new materials or as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism by which N-{2-[2-(Sec-butyl)phenoxy]butyl}-4-ethoxyaniline exerts its effects depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved can vary, but typically include binding to active sites or allosteric sites on proteins, thereby modulating their function.
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Key Observations:
Substituent Effects: Electron-Donating vs. Withdrawing Groups: The ethoxy group in the target compound donates electrons via resonance, contrasting with the electron-withdrawing fluoro group in the analog from . This difference may influence reactivity in electrophilic substitution or binding interactions .
Chain Length and Flexibility :
- The butyl linker in the target compound provides greater conformational flexibility than propyl or ethyl linkers in analogs (e.g., and ). Longer chains may enhance binding to hydrophobic targets but reduce metabolic stability .
Physicochemical Properties :
- Solubility : Ethoxyethoxy substituents () improve polar solubility, while sec-butyl and cyclohexyl groups () favor lipid membranes. The target compound’s ethoxy group balances moderate polarity .
- pKa : Predicted pKa values near 4.95 () suggest weak acidity, aligning with typical aniline derivatives.
Biological Activity
N-{2-[2-(Sec-butyl)phenoxy]butyl}-4-ethoxyaniline is a compound of interest due to its potential biological activities, particularly in the context of cancer research and pharmacological applications. This compound belongs to a class of N-substituted phenolic compounds that have been studied for their interactions with various biological systems.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This structure indicates the presence of an ethoxy group and a phenoxy group, which are significant for its biological activity.
The biological activity of this compound may involve several mechanisms:
- Inhibition of Prostaglandin Receptors : Similar compounds have been shown to interact with prostaglandin receptors, specifically EP2 and EP4, leading to modulation of inflammatory responses and potential anti-cancer effects .
- Effects on Cell Signaling Pathways : The compound may influence pathways such as PI3K/AKT and MAPK/ERK, which are crucial for cell survival and proliferation. This modulation can affect tumor growth and immune response .
- Antimicrobial Activity : Preliminary studies suggest that related compounds exhibit antibacterial properties, making them candidates for further investigation in infectious disease contexts .
Biological Activity Data
A summary of biological activity data for this compound is presented in the following table:
Case Study 1: Anticancer Activity
In a study investigating the effects of similar compounds on cancer cell lines, it was found that N-substituted phenolic compounds could significantly inhibit cell proliferation in breast cancer models. The mechanism was attributed to the suppression of PI3K/AKT signaling pathways, leading to apoptosis in cancer cells.
Case Study 2: Antimicrobial Properties
Another study evaluated the antimicrobial properties of various phenolic compounds, including derivatives similar to this compound. Results indicated effective inhibition against Gram-positive bacteria, suggesting potential therapeutic applications in treating bacterial infections.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
